Product packaging for DROLOXIFENE CITRATE(Cat. No.:)

DROLOXIFENE CITRATE

Cat. No.: B1210957
M. Wt: 579.6 g/mol
InChI Key: GTJXPMSTODOYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Droloxifene Citrate is a high-affinity, non-steroidal Selective Estrogen Receptor Modulator (SERM) and a tri-phenylethylene analog of tamoxifen . Its key research value lies in its tissue-specific activity, functioning as an estrogen receptor antagonist in breast tissue and an agonist in bone . This profile makes it a valuable compound for researching therapeutic strategies for breast cancer and postmenopausal osteoporosis . In studies on breast cancer cells, Droloxifene inhibits estrogen-stimulated growth and demonstrates anti-estrogenic potency. Its mechanism of action involves inducing apoptosis (programmed cell death) and increasing the production of pro-apoptotic factors like transforming growth factor-beta (TGF-β) . In bone marrow cultures, its estrogen-agonist activity also induces apoptosis, leading to a reduction in bone-resorbing osteoclasts, which models its potential to inhibit bone loss . Compared to tamoxifen, Droloxifene is noted for its tenfold greater affinity for the estrogen receptor, more rapid pharmacokinetics, and a higher anti-estrogenic to estrogenic activity ratio . Preclinical data also indicates that, unlike tamoxifen, it does not produce DNA adducts or liver tumors in rats . This compound is supplied for research applications only. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H37NO9 B1210957 DROLOXIFENE CITRATE

Properties

IUPAC Name

3-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJXPMSTODOYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action of Droloxifene Citrate

Estrogen Receptor Binding Dynamics and Affinity

Droloxifene's efficacy as a SERM is rooted in its ability to bind to estrogen receptors, influencing their conformation and subsequent transcriptional activity.

Estrogen receptors exist in two main isoforms, ERα and ERβ, which are differentially expressed across various tissues. SERMs, including Droloxifene (B22359), can bind to both ERα and ERβ, but their relative affinities and the resulting downstream effects can vary. Droloxifene demonstrates a high binding affinity for estrogen receptors, often reported as being significantly higher than that of tamoxifen (B1202). For instance, studies indicate that Droloxifene's affinity for the estrogen receptor can be 10- to 60-fold higher than tamoxifen. drugbank.comresearchgate.netnih.govnih.gov While specific comparative affinities for ERα versus ERβ are not extensively detailed for Droloxifene in the provided literature, the general principle for SERMs is that differential binding and activation of these isoforms contribute to their tissue-selective actions. kup.atnih.govoup.commedchemexpress.com

Upon binding to the estrogen receptor, Droloxifene induces specific conformational changes in the receptor's structure. These changes are distinct from those induced by the natural ligand, estradiol (B170435), and are critical for determining the receptor's interaction with other cellular machinery. scielo.brscielo.brscispace.com The stabilization of the ligand-receptor complex, a characteristic of Droloxifene binding, influences the receptor's ability to interact with DNA and regulatory proteins. researchgate.netoup.com

A key aspect of SERM mechanism of action is their ability to recruit different sets of coactivator and corepressor proteins to the estrogen-responsive elements (EREs) on DNA. The unique conformation induced by Droloxifene binding dictates which of these proteins are recruited. In some tissues, this leads to an agonistic effect (promoting gene transcription), while in others, it results in an antagonistic effect (inhibiting gene transcription). kup.atoup.comnih.govresearchgate.netannualreviews.org This differential recruitment is fundamental to Droloxifene's tissue-selective profile, allowing it to act as an agonist in bone and an antagonist in breast tissue. lktlabs.com

Modulation of Cellular Signaling Pathways

Droloxifene influences cellular function by modulating key signaling pathways, impacting gene expression and programmed cell death.

Droloxifene has been shown to regulate the expression of several critical genes involved in cell growth, differentiation, and apoptosis. It can induce the expression of the negative growth factor transforming growth factor-beta (TGF-β) and inhibit the expression of the proto-oncogene c-myc, which is often stimulated by estrogen. nih.govlktlabs.com Furthermore, Droloxifene influences the expression of genes within the Bcl-2 family, which are key regulators of apoptosis. Specifically, it has been observed to increase the mRNA and protein levels of the pro-apoptotic protein Bax and, in some contexts, either not change or decrease the anti-apoptotic protein Bcl-2. This leads to an elevated Bax/Bcl-2 ratio, a strong indicator of increased apoptotic propensity. nih.govlktlabs.comnih.govnih.gov

Table 1: Gene Expression Modulation by Droloxifene

GeneEffect of DroloxifeneAssociated Pathway/OutcomeReference(s)
TGF-βIncreased expressionNegative growth factor, pro-apoptotic nih.govlktlabs.com
c-mycInhibited expression (estrogen-stimulated)Cell growth, proliferation nih.gov
BaxIncreased mRNA/protein levelsPro-apoptotic nih.govlktlabs.comnih.govnih.gov
Bcl-2No significant change or decreased mRNA/protein levelsAnti-apoptotic nih.govlktlabs.comnih.govnih.gov
Bax/Bcl-2 RatioElevatedIncreased apoptosis nih.govlktlabs.comnih.govnih.gov

A significant cellular effect of Droloxifene is its capacity to induce apoptosis, or programmed cell death, particularly in estrogen receptor-positive (ER+) cancer cells. Studies have demonstrated that Droloxifene can induce apoptosis in cell lines such as MCF-7 (a human ER+ breast cancer cell line) and in cultured luteal cells. nih.govlktlabs.comnih.govnih.govnih.govmedchemexpress.com This apoptotic effect is often correlated with the aforementioned changes in gene expression, specifically the upregulation of pro-apoptotic factors like Bax and the consequent increase in the Bax/Bcl-2 ratio. nih.govlktlabs.comnih.govnih.gov The induction of apoptosis is a critical mechanism by which Droloxifene may exert its anti-cancer effects.

Preclinical Pharmacological Profile of Droloxifene Citrate

In Vitro Cellular Model Studies

Droloxifene (B22359) citrate's activity at the cellular level has been extensively studied using various in vitro models. These studies have been crucial in elucidating its mechanisms of action, particularly its effects on cancer cell proliferation and its dualistic nature as both an estrogen agonist and antagonist.

Inhibition of Proliferation in Estrogen Receptor-Positive Cancer Cell Lines (e.g., MCF-7)

Droloxifene has demonstrated a significant ability to inhibit the growth of estrogen receptor-positive (ER-positive) breast cancer cell lines, most notably MCF-7. Research indicates that droloxifene is more potent than tamoxifen (B1202) in inhibiting the proliferation of these cells. nih.govkarger.com This inhibitory effect is observed in a dose-dependent manner and occurs even in the absence of estrogen. nih.gov

The mechanism behind this anti-proliferative effect involves the induction of apoptosis (programmed cell death). medchemexpress.comnih.gov Studies have shown that droloxifene treatment leads to the induction of p53 expression in MCF-7 cells, a key protein involved in initiating apoptosis. medchemexpress.comnih.gov Furthermore, droloxifene has been found to increase the levels of pro-apoptotic factors such as Transforming Growth Factor-β (TGF-β) and alter the ratio of Bax to Bcl-2, further promoting cell death. lktlabs.com In some studies, droloxifene was also observed to be more effective than tamoxifen in suppressing cell growth in the presence of estradiol (B170435). karger.com

Cell LineEffect of DroloxifeneKey Findings
MCF-7Inhibition of proliferationMore potent than tamoxifen; induces p53 expression and apoptosis. nih.govkarger.commedchemexpress.comnih.gov
ZR-75-1Inhibition of proliferationDroloxifene and its metabolite, ID-Droloxifene, inhibit growth to the same extent. karger.com

Antagonistic and Agonistic Activities in Various Cell Types

A defining characteristic of droloxifene is its tissue-selective activity, functioning as an estrogen antagonist in some tissues and an agonist in others. lktlabs.com In breast cancer cells, it acts as a full estrogen antagonist, inhibiting estrogen-dependent tumor growth. nih.gov This antagonistic action is a key component of its therapeutic potential in breast cancer.

Conversely, in bone cells, droloxifene exhibits estrogen-like or agonistic effects. nih.govlktlabs.com This dual activity is attributed to a common mechanism involving the induction of apoptosis. nih.gov In bone marrow cultures, both droloxifene and estrogen induce p53 expression and apoptosis, leading to a reduction in the number of bone-resorbing osteoclasts. nih.gov This suggests that the same apoptotic pathway can lead to opposite outcomes—growth inhibition in breast cancer cells and bone preservation—depending on the cellular context.

Cell TypeActivityMechanism
Breast Cancer Cells (e.g., MCF-7)AntagonistInhibits estrogen-dependent growth; induces p53 and apoptosis. nih.gov
Bone CellsAgonistInduces p53 and apoptosis in osteoclast precursors, reducing bone resorption. nih.gov

Effects on Specific Biochemical Markers (e.g., Nitric Oxide, Lipid Peroxidation)

Droloxifene has been shown to modulate specific biochemical pathways that are relevant to its pharmacological effects. In human breast cancer cell lines, droloxifene significantly reduces the production of nitric oxide (NO). lktlabs.comnih.gov This is in contrast to tamoxifen, which has no effect on NO production in these cells. nih.gov The downregulation of NO may contribute to the anti-tumor properties of droloxifene.

Furthermore, droloxifene exhibits antioxidant properties by inhibiting lipid peroxidation in microsomal and liposomal membranes. nih.govdoctorlib.org This effect, which it shares with 17β-estradiol, is thought to result from membrane stabilization. nih.govdoctorlib.org By decreasing membrane fluidity, droloxifene may antagonize cell division. nih.gov

In Vivo Animal Model Investigations

Animal models, particularly ovariectomized rodents, have been instrumental in evaluating the systemic effects of droloxifene citrate (B86180). These studies have provided crucial insights into its impact on bone health and its anti-estrogenic effects on uterine tissue.

Modulation of Bone Metabolism and Mineral Density in Ovariectomized Rodent Models

In ovariectomized (OVX) rats, a well-established model for postmenopausal osteoporosis, droloxifene has consistently demonstrated a protective effect on bone. medchemexpress.comlktlabs.comscielo.br It effectively prevents the bone loss induced by estrogen deficiency. medchemexpress.comscielo.br Studies have shown that droloxifene treatment prevents the decrease in bone mineral density (BMD) in the femur and lumbar vertebrae of OVX rats. medchemexpress.comnih.gov

The mechanism underlying this bone-protective effect involves the inhibition of bone resorption and turnover. lktlabs.comnih.gov Droloxifene has been shown to inhibit cortical bone turnover associated with estrogen deficiency. nih.gov Histomorphometric analysis has revealed that droloxifene reduces the area of bone resorption on trabecular surfaces. scielo.br This estrogen-like agonist activity on bone, without the unwanted effects on other tissues, highlights its potential as a treatment for osteoporosis. nih.gov

Animal ModelKey Findings on Bone
Ovariectomized (OVX) RatsPrevents bone loss and preserves bone mineral density. medchemexpress.comscielo.brnih.gov
Ovariectomized (OVX) RatsInhibits bone resorption and turnover. lktlabs.comnih.gov
Ovariectomized (OVX) RatsIncreases bone mineral content and density of the distal femur. medchemexpress.com

Anti-Estrogenic Effects on Uterine Tissue in Rodent Models

In contrast to its estrogenic effects on bone, droloxifene exhibits primarily anti-estrogenic effects on the uterus in rodent models. scielo.brnih.gov While some studies have reported a slight but significant increase in uterine weight compared to ovariectomized controls, this effect is considerably less pronounced than that observed with tamoxifen or estradiol. karger.comnih.govoup.com

Importantly, at doses that are effective for bone protection, droloxifene does not cause significant uterine hypertrophy. nih.govoup.com It has been shown to have no significant effects on uterine stromal thickness and luminal epithelial thickness compared to ovariectomized controls. nih.gov Furthermore, droloxifene can dose-dependently reduce uterine weight in the presence of estradiol, demonstrating its anti-uterotropic activity. karger.com The compound also influences the expression of estrogen-regulated genes in the uterus, with both droloxifene and tamoxifen inducing mRNA levels for several of these genes, though with quantitative and temporal differences. nih.gov

Animal ModelEffect on Uterine Tissue
Ovariectomized (OVX) RatsMinimal to no significant increase in uterine weight at bone-protective doses. nih.govoup.com
Juvenile RatsDose-dependently reduces uterine weight in the presence of estradiol (anti-uterotropic effect). karger.com
Ovariectomized (OVX) RatsLess uterotrophic effect compared to tamoxifen. karger.com

Anti-Tumorigenic Activity in Established Rodent Mammary Tumor Models

Droloxifene citrate has demonstrated notable anti-tumorigenic effects in preclinical studies utilizing rodent models of mammary cancer. In a study involving female Sprague-Dawley rats with mammary tumors induced by 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), this compound administration led to a significant inhibition of tumor growth. nih.goviarc.fr Specifically, at a higher dose, mammary tumors were found in only 3 out of 10 treated rats, compared to 8 out of 9 in the control group. nih.goviarc.fr

However, the efficacy of droloxifene appears to be dependent on the specific carcinogen used to induce the tumors. In a separate study using N-methyl-N-nitrosourea (NMU) to induce mammary tumors in Sprague-Dawley rats, this compound did not show the same inhibitory effect. nih.goviarc.fr In this model, the multiplicity of mammary tumors was comparable between the control group and the groups treated with this compound. nih.gov Another investigation into NMU-induced mammary tumors in Sprague-Dawley rats also found the inhibitory effects of droloxifene on tumor growth to be similar to that of tamoxifen. nih.gov

The anti-tumor activity of droloxifene is linked to its high affinity for the estrogen receptor (ER), which is reported to be 10 to 60 times higher than that of tamoxifen. researchgate.net This strong binding is thought to contribute to its more effective inhibition of ER-positive human breast cancer cell growth in vitro. researchgate.net

Table 1: Effect of this compound on Chemically-Induced Mammary Tumors in Rats

CarcinogenAnimal ModelKey FindingsReference
7,12-dimethylbenz[a]anthracene (DMBA)Female Sprague-Dawley ratsSignificant inhibition of mammary tumor incidence at higher doses. nih.goviarc.fr
N-methyl-N-nitrosourea (NMU)Female Sprague-Dawley ratsNo significant inhibition of mammary tumor multiplicity. nih.goviarc.fr
N-methyl-N-nitrosourea (NMU)Female Sprague-Dawley ratsSimilar tumor growth inhibition compared to tamoxifen. nih.gov

Effects on Lipid Profile in Animal Models

Preclinical studies have consistently demonstrated the beneficial effects of droloxifene on the lipid profiles of animal models, particularly in ovariectomized (OVX) rats, which serve as a model for postmenopausal estrogen deficiency.

In a study on 5-month-old OVX Sprague-Dawley rats, oral administration of droloxifene resulted in a significant reduction in total serum cholesterol levels. oup.com This cholesterol-lowering effect was observed at various doses and was a distinct advantage over the control groups. oup.com Other studies have corroborated these findings, highlighting droloxifene's ability to reduce serum cholesterol in OVX rats. nih.govscielo.brscielo.br This effect is considered a positive attribute, suggesting a potential cardiovascular benefit. oup.com Furthermore, droloxifene has been shown to inhibit lipid peroxidation in microsomal and liposomal membranes, although to a lesser extent than 17β-estradiol. nih.gov

Table 2: Effect of Droloxifene on Total Serum Cholesterol in Ovariectomized (OVX) Rats

Animal ModelTreatmentOutcome on Total Serum CholesterolReference
5-month-old OVX Sprague-Dawley ratsOral DroloxifeneSignificant reduction oup.com
OVX ratsDroloxifeneReduced total serum cholesterol nih.govscielo.brscielo.br

Anti-Implantation Effects in Rodent Models

Droloxifene has been shown to possess anti-implantation properties in rodent models. kup.atmedchemexpress.comnih.govdrugbank.com Studies in pregnant rats have demonstrated that oral administration of droloxifene can effectively prevent the implantation of the embryo. nih.gov

Interestingly, the mechanism behind this anti-implantation effect may not be solely due to its anti-estrogenic activity. kup.atnih.govdrugbank.com Research has indicated that the optimal time for administering droloxifene to achieve this effect is after the natural surge in nidatory estrogen, which is crucial for implantation. nih.gov Furthermore, the administration of external estrogen did not counteract the anti-implantation effect of droloxifene. nih.gov When administered at the optimal time for its anti-implantation effect, droloxifene did not alter the serum levels of estrogen and progesterone (B1679170) on subsequent days. nih.gov These findings suggest a more complex mechanism of action beyond simple estrogen antagonism at the receptor level.

Table 3: Summary of Droloxifene's Anti-Implantation Effects in Rats

FindingImplicationReference
Effective in preventing embryo implantation.Demonstrates a clear biological effect on early pregnancy. nih.gov
Optimal administration time is after the nidatory estrogen surge.Suggests the mechanism is not solely antagonism of this estrogen surge. nih.gov
External estrogen does not reverse the effect.Further supports a mechanism independent of simple anti-estrogenicity. nih.gov
No significant effect on serum estrogen and progesterone levels when administered for anti-implantation.Indicates the effect is likely localized to the uterus rather than affecting ovarian function. nih.gov

Investigation of Genetic and Related Effects in Preclinical Systems (e.g., Mutagenicity, Carcinogenicity in animals)

The genetic and carcinogenic potential of droloxifene has been evaluated in several preclinical studies. In a 24-month carcinogenicity study where this compound was administered orally to Sprague-Dawley rats, there was no reported increase in the incidence of liver tumors. iarc.fr

Regarding its genotoxicity, droloxifene did not form DNA adducts in rat liver in vivo. nih.gov This is a significant finding, as DNA adduct formation is a key step in chemical carcinogenesis. In contrast to tamoxifen, which has been shown to form DNA adducts in rat liver, droloxifene did not exhibit this effect. researchgate.net Furthermore, droloxifene did not induce cell transformation in vitro. nih.gov

However, it is important to note that metabolites of droloxifene have been identified in rats and mice that are not found in humans. nih.gov The long-term implications of these species-specific metabolites are not fully understood. The International Agency for Research on Cancer (IARC) has concluded that there is inadequate evidence in experimental animals for the carcinogenicity of droloxifene. nih.gov

Table 4: Genetic and Carcinogenicity Profile of Droloxifene in Preclinical Systems

Test SystemEndpointResultReference
Sprague-Dawley rats (24-month oral study)Liver tumor incidenceNo increase reported iarc.fr
Rat liver in vivoDNA adduct formationNo adducts detected nih.govresearchgate.net
In vitro cell cultureCell transformationDid not induce transformation nih.gov

Structure Activity Relationships Sar and Design Principles for Droloxifene Citrate and Analogues

Structural Determinants of Estrogen Receptor Binding Affinity

The efficacy of SERMs like droloxifene (B22359) is intrinsically linked to their ability to bind to the estrogen receptor (ER). The core structural motif responsible for this interaction in droloxifene, as well as in related compounds such as tamoxifen (B1202) and toremifene (B109984), is the triarylethylene (TAE) pharmacophore portico.org. This fundamental structure consists of a central ethylene (B1197577) core substituted with three aryl rings.

Droloxifene is a derivative of tamoxifen, specifically identified as 3-hydroxytamoxifen oup.com. Its development aimed to enhance potency and potentially improve its pharmacological profile compared to tamoxifen. Structural analysis reveals that droloxifene possesses a triphenylethylene (B188826) backbone, similar to tamoxifen, but with a critical modification: the addition of a hydroxyl (-OH) group at the 3-position of one of the phenyl rings oup.comnih.gov. This seemingly minor alteration significantly impacts its interaction with the ER.

Table 1: Comparison of Droloxifene and Tamoxifen on ER Binding and Tissue Activity

CompoundER Binding Affinity (Relative)ERα Antagonist (Breast)ERα Agonist (Bone)
TamoxifenLower (e.g., 5.55 x 10⁻⁸ M)YesPartial/Variable
DroloxifeneHigher (e.g., 5.90 x 10⁻⁹ M)FullFull

Impact of Structural Modifications on Tissue Selectivity

A hallmark of SERMs is their ability to elicit differential biological responses in various tissues, acting as agonists in some and antagonists in others. This tissue selectivity is a key design principle, allowing for therapeutic benefits while minimizing unwanted side effects. Droloxifene exemplifies this principle, exhibiting a distinct pharmacological profile compared to classical estrogens and even other SERMs.

Droloxifene functions as a potent full estrogen receptor alpha (ERα) antagonist in breast tissue, effectively inhibiting estrogen-driven proliferation of breast cancer cells nih.gov. Conversely, it acts as a full ERα agonist in bone tissue, promoting beneficial estrogenic effects such as preventing bone loss nih.gov. This dual action—antagonistic in the breast and agonistic in bone—aligns with the therapeutic goals for managing conditions like breast cancer and osteoporosis.

Structural modifications from tamoxifen contribute to droloxifene's refined tissue selectivity. While tamoxifen also displays mixed agonist/antagonist activity, droloxifene shows a more pronounced anti-estrogenic effect in the breast and a greater estrogenic effect in bone nih.gov. Furthermore, compared to tamoxifen, droloxifene has demonstrated increased anti-estrogenic activity and reduced estrogenic activity in the immature rat uterus nih.gov. This improved uterine selectivity is a desirable trait, as estrogenic effects on the uterus can lead to adverse outcomes like endometrial hyperplasia.

The orientation of the basic amine-containing side chain relative to the core structure is also recognized as a critical factor influencing tissue selectivity researchgate.net. Subtle changes in the molecule's conformation, dictated by its structure, can alter how it interacts with co-activators and co-repressors that are recruited to the ER complex in a tissue-specific manner, thereby modulating the downstream transcriptional response psu.eduunicamp.br.

Quantitative Structure-Activity Relationships (QSAR) in SERM Development

Quantitative Structure-Activity Relationship (QSAR) studies are indispensable tools in medicinal chemistry for understanding how molecular structure relates to biological activity and for guiding the rational design of new drug candidates. In the development of SERMs, QSAR models have been instrumental in identifying key structural features that dictate ER binding affinity, potency, and tissue selectivity researchgate.netacs.org.

QSAR methodologies involve correlating physicochemical properties or structural descriptors of a series of compounds with their observed biological activities. For SERMs, these descriptors can include electronic properties, lipophilicity, steric parameters, and the presence and spatial arrangement of specific functional groups acs.orgresearchgate.net. For instance, QSAR analyses have indicated that the presence of lipophilic and polar groups, particularly hydrogen-bond-capable groups, positioned at specific distances from each other, plays a crucial role in determining inhibitory activity against targets like the ER researchgate.net. Similarly, the nature and arrangement of atoms within the molecular scaffold, such as sp²-hybridized carbon and nitrogen atoms, are identified as important determinants of binding profiles researchgate.net.

The application of QSAR principles allows researchers to predict the activity of novel compounds and to optimize existing lead structures. By building models that capture the "pharmacophore"—the essential three-dimensional arrangement of functional groups necessary for biological activity—QSAR facilitates the design of molecules with improved efficacy and selectivity. The goal is often to develop models that not only predict activity but also offer mechanistic insights, thereby guiding synthetic efforts towards more promising analogues researchgate.netacs.org.

Analog Development and Chemical Analogues of Droloxifene Citrate (B86180)

Droloxifene itself emerged from a lineage of triphenylethylene-based antiestrogens, most notably tamoxifen portico.orgnih.govnih.gov. It was synthesized as a derivative of tamoxifen, with the specific aim of achieving enhanced potency and potentially a more favorable safety profile nih.gov. This development reflects a broader strategy within SERM research: modifying the core tamoxifen scaffold to overcome limitations, such as resistance or specific side effects.

Structurally, droloxifene is characterized as a 3-hydroxytamoxifen oup.com. The key modifications from tamoxifen include the addition of a hydroxyl group at the 3-position on one of the phenyl rings and, as noted in some literature, a potential modification in the amino group of the side chain, though the dimethylaminoethoxy moiety remains a common feature in many potent SERMs oup.comnih.gov. These structural alterations are directly responsible for droloxifene's increased ER binding affinity and its distinct tissue-selective profile portico.orgoup.comnih.gov.

Beyond droloxifene, other analogues within the triphenylethylene class, such as toremifene and idoxifene, have also been developed and investigated nih.govresearchgate.net. These compounds share the common TAE core but differ in specific substituents, leading to variations in their pharmacological properties, including potency and tissue selectivity. Research has also explored scaffolds beyond the traditional triphenylethylene structure, incorporating elements like flexible methylene (B1212753) spacers to create novel SERMs with potentially improved characteristics researchgate.net. The continued exploration of droloxifene analogues and related chemical classes underscores the ongoing effort to fine-tune SERM activity for optimal therapeutic outcomes.

Table 2: Key Structural Differences between Droloxifene and Tamoxifen

FeatureTamoxifenDroloxifene
Core StructureTriphenylethyleneTriphenylethylene
Phenyl Ring SubstitutionUnsubstituted phenyl ringsOne phenyl ring bears a hydroxyl group (-OH) at the 3-position
Side Chain2-(Dimethylamino)ethoxy2-(Dimethylamino)ethoxy
Key Structural ImpactModerate ER binding affinity, mixed activityEnhanced ER binding affinity, tissue-selective profile

Comparative Preclinical Analysis of Droloxifene Citrate with Other Serms

Relative Receptor Binding Affinity Compared to Other SERMs

Selective estrogen receptor modulators (SERMs) exert their effects by binding to estrogen receptors (ERs), modulating gene transcription in a tissue-specific manner. Preclinical studies have demonstrated that droloxifene (B22359) possesses a significantly higher binding affinity for the estrogen receptor compared to tamoxifen (B1202). While raloxifene's binding affinity is reported to be similar to tamoxifen, other SERMs like acolbifene (B129721) exhibit even greater affinity.

CompoundRelative Receptor Binding Affinity (vs. Estradiol)Notes
DroloxifeneHigher than Tamoxifen (10-60 fold)Kd = 0.12 nM; IC50 = 24 nM tandfonline.comscielo.brnih.gov
TamoxifenBaselineRBA ~5.55 x 10-8 M nih.govnih.gov
Raloxifene (B1678788)Similar to Tamoxifen researchgate.net
AcolbifeneGreater than Tamoxifen, Raloxifene, Estradiol (B170435) researchgate.net
IdoxifeneIncreased compared to Tamoxifen researchgate.netresearchgate.net

Droloxifene's higher binding affinity is attributed to structural modifications, including a hydroxyl group substitution, which enhances ER binding scielo.br. This increased affinity suggests a potentially greater potency in antagonizing estrogenic effects.

Comparative Effects on Cellular Proliferation and Apoptosis In Vitro

In vitro studies have consistently shown droloxifene to be more effective than tamoxifen in inhibiting the growth of estrogen receptor-positive (ER+) human breast cancer cell lines nih.govnih.gov. Droloxifene acts as a potent inhibitor of protein biosynthesis in these cells and effectively blocks them in the G1 phase of the cell cycle, thereby suppressing proliferation nih.govnih.gov. Furthermore, droloxifene has been observed to induce apoptosis by increasing the expression of negative growth factors like TGF-β and preventing the expression of estrogen-stimulated proto-oncogene c-myc nih.gov. While raloxifene demonstrates similar inhibitory activity to tamoxifen in vitro nih.govresearchgate.net, other newer SERMs like arzoxifene (B129711) have shown superior potency in inhibiting breast cancer cell proliferation compared to both tamoxifen and raloxifene aacrjournals.org.

Differential Agonistic and Antagonistic Activities in Preclinical Tissue Models

SERMs are characterized by their tissue-specific estrogenic (agonist) and anti-estrogenic (antagonist) activities. Preclinical studies in animal models have highlighted droloxifene's distinct profile: it exhibits lower estrogenic and higher antiestrogenic effects on the immature rat uterus compared to tamoxifen, suggesting a potentially higher therapeutic index nih.govnih.gov. In ovariectomized (OVX) rat models, droloxifene effectively prevented bone loss and reduced total serum cholesterol, comparable to tamoxifen and estradiol. However, droloxifene demonstrated significantly less estrogenic activity on uterine tissue at bone-protective doses nih.govoup.com. This indicates that droloxifene acts as an ERα antagonist in breast tissue and an ERα agonist in bone . In contrast, tamoxifen shows estrogenic effects on the rat uterus nih.gov, while raloxifene exhibits less uterine estrogenicity than tamoxifen and maintains bone mineral density nih.govresearchgate.net. Newer SERMs like arzoxifene have been developed to be devoid of uterine agonist effects aacrjournals.org.

Comparative Anti-Tumorigenic Efficacy in Animal Xenograft Models

In vivo studies using animal xenograft models have demonstrated droloxifene's efficacy in inhibiting tumor growth. Droloxifene has shown increased growth inhibition of various experimental tumors of animal and human origin nih.gov. The stability of the droloxifene-ER complex allows for effective growth inhibition of ER-positive tumor cells even after short-term exposures, proving more effective than continuous tamoxifen treatment in some experimental systems nih.gov. While raloxifene was found to be inactive in the MCF-7 xenograft model, other SERMs like arzoxifene demonstrated similar anti-tumorigenic efficacy to tamoxifen in inhibiting MCF-7 xenograft growth aacrjournals.orgnih.gov.

Distinct Preclinical Pharmacokinetic Profiles

Droloxifene exhibits rapid pharmacokinetic properties, with peak plasma concentrations achieved within 2-4 hours and a terminal elimination half-life of approximately 19-37 hours nih.govwikipedia.org. It is rapidly and well-absorbed after oral administration nih.govnih.gov. The drug undergoes both oxidative metabolism and direct glucuronidation, with major metabolites including droloxifene glucuronide and N-desmethyldroloxifene nih.gov. Excretion is primarily through feces, with evidence of biliary excretion and enterohepatic circulation of its glucuronide metabolite nih.gov. Notably, droloxifene differs from tamoxifen in its toxicological profile, being devoid of carcinogenic or mutagenic effects observed with tamoxifen in animal studies nih.gov. Tamoxifen, conversely, is extensively metabolized, with a longer half-life and a more complex metabolic pathway involving cytochrome P450 enzymes researchgate.net.

Theoretical and Methodological Considerations in Droloxifene Citrate Research

Methodologies for Assessing Estrogen Receptor Modulation In Vitro

The in vitro evaluation of Droloxifene (B22359) Citrate's interaction with the estrogen receptor (ER) is fundamental to understanding its molecular pharmacology. Key methodologies in this area include displacement assays and reporter gene assays, which provide quantitative data on binding affinity and functional activity.

Displacement assays are a primary method for determining the binding affinity of a ligand, such as Droloxifene Citrate (B86180), for the estrogen receptor. These competitive binding assays measure the ability of the test compound to displace a radiolabeled estrogen, typically [3H]estradiol, from the ER. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to displace 50% of the radiolabeled ligand. A lower IC50 value indicates a higher binding affinity. Studies have consistently shown that Droloxifene possesses a high affinity for the estrogen receptor. In fact, its affinity has been reported to be significantly greater than that of Tamoxifen (B1202), another well-known SERM. nih.govnih.govdrugbank.com For instance, the affinity of Droloxifene for the ER has been noted to be more than 60-fold higher than that of Tamoxifen, with an IC50 value for the displacement of 17β-estradiol of approximately 1 x 10⁻⁸ M. nih.gov The E-isomer of Droloxifene has demonstrated a substantially higher binding affinity to the cytosolic ER, approximately ten times greater than that of the Z-isomer. nih.gov

Reporter gene assays are functional assays used to determine whether a ligand acts as an agonist or an antagonist at the estrogen receptor. In these assays, cells, often estrogen-responsive cell lines like MCF-7 human breast cancer cells, are transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase). When an ER agonist binds to the receptor, the complex binds to the ERE and activates the transcription of the reporter gene, leading to a measurable signal. Conversely, an ER antagonist will block this activation in the presence of an estrogen. Through such assays, Droloxifene has been characterized as having a higher antiestrogenic to estrogenic activity ratio compared to Tamoxifen. nih.govdrugbank.com In ER-positive human breast cancer cell lines, Droloxifene has been shown to effectively inhibit cell growth and division, demonstrating its antagonistic properties in this context. nih.govdrugbank.com It has also been observed to induce apoptosis and the expression of p53 in MCF-7 cells. medchemexpress.com Furthermore, Droloxifene has been shown to induce the production of transforming growth factor-beta (TGF-β), a pro-apoptotic factor, in MCF-7 cells. lktlabs.com

Table 1: In Vitro Properties of Droloxifene

Parameter Finding Cell Line/System Reference
ER Binding Affinity (IC50) Approx. 1 x 10⁻⁸ M for displacement of 17β-estradiol Human breast cancer cell line MCF-7 nih.gov
Relative ER Affinity Over 60-fold higher than Tamoxifen Human breast cancer cell line MCF-7 nih.gov
Isomer ER Affinity DROL-(E) has ~10x higher affinity than DROL-(Z) Cytosolic ER nih.gov
Functional Activity Higher antiestrogenic to estrogenic ratio than Tamoxifen Not specified nih.govdrugbank.com
Effect on Cell Growth Effective inhibition of ER-positive cell lines ER-positive cell lines nih.govdrugbank.com
Apoptosis Induction Induces apoptosis and p53 expression MCF-7 cells medchemexpress.com

In Vivo Model Systems for Evaluating SERM Activity

To understand the complex, tissue-specific effects of SERMs like Droloxifene Citrate, in vivo model systems are indispensable. The ovariectomized (OVX) rodent model is a cornerstone of this research, effectively simulating the postmenopausal estrogen-deficient state in humans. lktlabs.comnih.govnih.govbiomol.comwikipedia.org

The ovariectomized rat model has been extensively used to investigate the effects of Droloxifene on various tissues, including bone, the uterus, and mammary glands. wikipedia.org In this model, the surgical removal of the ovaries leads to a significant decrease in circulating estrogen levels, resulting in physiological changes such as bone loss and uterine atrophy. nih.gov This allows researchers to study the potential of Droloxifene to mimic the beneficial effects of estrogen in certain tissues (agonist activity) while blocking its potentially harmful effects in others (antagonist activity).

Studies using OVX rats have demonstrated that Droloxifene can prevent estrogen deficiency-induced bone loss. medchemexpress.comlktlabs.comnih.govnih.gov It has been shown to inhibit bone resorption and turnover, which are key processes in the development of osteoporosis. lktlabs.combiomol.com These findings suggest an estrogen agonist effect of Droloxifene in bone tissue.

In contrast to its effects on bone, Droloxifene exhibits different properties in the uterus. While it does show some partial estrogenic effects, it has been noted to have a lower estrogenic to antiestrogenic activity ratio in the rat uterus compared to Tamoxifen. nih.govwikipedia.orgnih.gov The goal in the development of newer SERMs has been to find compounds with minimal to no stimulatory effect on the uterus, and Droloxifene was studied in this context. drugbank.comnih.gov For example, at a dose effective for preventing bone loss, Droloxifene did not significantly induce the expression of several estrogen-regulated genes in the rat uterus. nih.gov

The OVX model is also utilized to study the effects of SERMs on mammary tumor development. In rats with chemically induced mammary tumors, high-dose Droloxifene has been shown to inhibit tumor formation. nih.gov This demonstrates its antiestrogenic activity in breast tissue, a key characteristic for a SERM intended for breast cancer treatment or prevention. lktlabs.com

Table 2: Effects of Droloxifene in Ovariectomized Rodent Models

Tissue/System Observed Effect of Droloxifene Implied Activity Reference
Bone Prevents bone loss, inhibits bone resorption and turnover Estrogen Agonist medchemexpress.comlktlabs.comnih.govbiomol.comnih.gov
Uterus Lower estrogenic activity compared to Tamoxifen; minimal induction of estrogen-regulated genes at bone-sparing doses Partial Agonist/Antagonist nih.govwikipedia.orgnih.govnih.gov
Mammary Gland Inhibition of chemically induced mammary tumors Estrogen Antagonist nih.gov
Serum Cholesterol Reduces total serum cholesterol Estrogen Agonist nih.gov

Advanced Computational Approaches in SERM Research

In recent years, advanced computational approaches have become increasingly important in the field of SERM research, complementing experimental techniques. nih.gov Methodologies such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the molecular interactions between SERMs and the estrogen receptor, aiding in the understanding of structure-activity relationships and the rational design of new compounds. researchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For SERMs like Droloxifene, docking studies can help to visualize how the molecule fits into the ligand-binding pocket of the estrogen receptor and identify the key amino acid residues involved in the interaction. This information is crucial for understanding why different ligands can elicit varied pharmacological responses. For example, the specific binding mode of a SERM can influence the final conformation of the receptor, which in turn dictates its interaction with co-activator or co-repressor proteins, leading to tissue-specific agonist or antagonist effects.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction. By simulating the movements of atoms in the complex over time, MD can reveal the conformational changes induced by ligand binding and the stability of these interactions. researchgate.net This is particularly relevant for SERMs, as the ligand-induced conformation of the ER is a key determinant of its activity. These simulations can help to explain the molecular basis for the partial agonism and antagonism exhibited by compounds like Droloxifene. While specific MD simulation studies on Droloxifene are not extensively detailed in the provided context, the application of these methods to other SERMs like Tamoxifen has been instrumental in understanding resistance mechanisms. researchgate.net

These computational tools are integral to modern drug discovery, enabling the screening of large virtual libraries of compounds and the optimization of lead candidates before their synthesis and experimental testing. nih.govmdpi.comyoutube.com

Conceptual Contributions to SERM Pharmacology and Drug Discovery

The research and development of Droloxifene have made several important conceptual contributions to the broader field of SERM pharmacology and drug discovery. As an analog of Tamoxifen, Droloxifene was part of the "second generation" of SERMs, developed with the aim of improving upon the properties of the first-generation compounds. nih.govoup.comscienceopen.com

One of the key conceptual advancements highlighted by Droloxifene research is the fine-tuning of the estrogenic/antiestrogenic activity ratio. drugbank.com Droloxifene was designed to have a higher affinity for the estrogen receptor and a more favorable balance of antiestrogenic to estrogenic effects compared to Tamoxifen. nih.govdrugbank.com This pursuit underscored the idea that subtle structural modifications to the triphenylethylene (B188826) scaffold could lead to significant changes in pharmacological activity. researchgate.net The investigation of Droloxifene helped to solidify the concept that the ideal SERM would have potent antiestrogenic effects in breast and uterine tissue while maintaining the beneficial estrogenic effects on bone and serum lipids. nih.govnih.gov

Furthermore, the development of Droloxifene and other SERMs of its era contributed to a deeper understanding of the molecular mechanisms underlying tissue-specific estrogen receptor modulation. It became clearer that the pharmacological outcome of ER ligation is not solely dependent on binding affinity but is also critically influenced by the ligand-induced conformational change in the receptor, which in turn determines the recruitment of a specific profile of co-regulatory proteins in different cell types. duke.edu

Although Droloxifene itself did not ultimately achieve widespread clinical use, the knowledge gained from its preclinical and clinical evaluation informed the ongoing search for improved SERMs with better efficacy and safety profiles. wikipedia.org The journey of compounds like Droloxifene has been instrumental in shaping the strategies for the discovery and development of subsequent generations of SERMs, contributing to the evolution of this important class of therapeutic agents. nih.govnih.govwikipedia.org

Q & A

Basic Research Questions

Q. What are the key structural and pharmacological features of Droloxifene Citrate that underpin its antiestrogenic activity?

  • Methodological Answer: Analyze the compound’s chemical structure (E)-3-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol citrate, focusing on the hydroxyl group and dimethylaminoethoxy side chain, which confer high estrogen receptor (ER) affinity while minimizing estrogenic activity. Receptor-binding assays (e.g., competitive binding studies using radiolabeled estradiol) and molecular docking simulations can validate these interactions. Preclinical studies indicate a 10-fold higher ER-binding affinity than Tamoxifen but lower uterotropic effects .

Q. How do the pharmacokinetic properties of this compound influence its therapeutic potential in breast cancer models?

  • Methodological Answer: Conduct bioavailability studies in animal models to measure absorption rates (oral administration achieves >90% absorption), metabolism pathways (oxidation and glucuronidation), and elimination half-life (~24 hours). Use HPLC-MS to quantify plasma concentrations of metabolites like N-desmethyl Droloxifene. Compare these data with Tamoxifen’s pharmacokinetics, noting Droloxifene’s faster clearance and reduced risk of bioaccumulation .

Q. What in vitro assays are standard for evaluating this compound’s efficacy in ER-positive cell lines?

  • Methodological Answer: Employ ER-positive MCF-7 cells to assess:

  • Receptor modulation : Competitive ER-binding assays with IC₅₀ calculations.
  • Antiproliferative effects : MTT assays under estrogen-deprived vs. estrogen-supplemented conditions.
  • Transcriptional activity : Luciferase reporter assays measuring ER-dependent gene expression (e.g., pS2). Include Tamoxifen as a comparator to benchmark potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data from preclinical studies of this compound?

  • Methodological Answer: Systematically review animal studies (e.g., Dahme & Rattel, 1994, showing no hepatic tumors in rats) and identify variables like dosage (e.g., 10–40 mg/kg/day), duration (6–24 months), and species-specific metabolic differences. Conduct longitudinal carcinogenicity studies with controlled estrogen levels and integrate genomic analyses (e.g., RNA-seq of liver tissue) to assess oncogenic pathway activation. Compare with Tamoxifen’s hepatocarcinogenic profile to contextualize risks .

Q. What experimental strategies optimize the synthesis of this compound analogs to enhance metabolic stability?

  • Methodological Answer: Use retrosynthetic analysis to modify the phenol or side-chain groups. Introduce fluorinated substituents to slow oxidative metabolism. Validate stability via microsomal incubation assays (e.g., human liver microsomes + NADPH) and monitor metabolite formation via LC-MS. Computational tools like Schrödinger’s ADMET Predictor can prioritize analogs with favorable pharmacokinetic profiles .

Q. How should a clinical trial be designed to compare this compound and Tamoxifen regarding endometrial safety and efficacy?

  • Methodological Answer:

  • Population : Postmenopausal women with ER+ breast cancer, stratified by baseline endometrial thickness.
  • Endpoints : Primary (incidence of endometrial hyperplasia/cancer) and secondary (progression-free survival).
  • Methodology : Double-blind, randomized controlled trial with 1:1 allocation. Use transvaginal ultrasound and biopsy for endometrial monitoring. Adjust for covariates like BMI and prior hormone therapy. Power analysis (α=0.05, β=0.2) to determine sample size .

Q. What mechanisms explain this compound’s tissue-selective estrogenic effects in bone versus breast?

  • Methodological Answer: Compare ERα/ERβ activation in tissue-specific models:

  • Bone : Use osteoblast cultures to measure alkaline phosphatase activity and osteoprotegerin/RANKL ratios.
  • Breast : Assess apoptosis (Annexin V staining) and cell-cycle arrest (flow cytometry) in ER+ tumor cells. Co-crystallization studies of Droloxifene-ER complexes can reveal conformational changes driving tissue selectivity .

Key Methodological Considerations

  • Contradictory Data Analysis : Use meta-analysis frameworks (e.g., PRISMA guidelines) to harmonize preclinical and clinical findings, accounting for study design heterogeneity.
  • Experimental Validation : Replicate critical assays (e.g., receptor binding, metabolic stability) across independent labs to confirm reproducibility .
  • Ethical Compliance : Adhere to IACUC protocols for animal studies and obtain IRB approval for clinical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.